molecular formula C10H9N7O2 B12094779 2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid CAS No. 1215167-14-8

2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid

Cat. No.: B12094779
CAS No.: 1215167-14-8
M. Wt: 259.22 g/mol
InChI Key: HKSGDALDFCEXHE-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of solvents such as acetonitrile or methanol and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
  • Thioglycoside derivatives

Uniqueness

1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- stands out due to its potent dual activity against cancer cell lines and CDK2. Compared to similar compounds, it has shown superior cytotoxic activities and significant inhibitory effects on CDK2, making it a promising candidate for further research and development in cancer therapeutics .

Properties

CAS No.

1215167-14-8

Molecular Formula

C10H9N7O2

Molecular Weight

259.22 g/mol

IUPAC Name

2-[4-amino-3-(1H-imidazol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]acetic acid

InChI

InChI=1S/C10H9N7O2/c11-8-6-7(9-12-1-2-13-9)16-17(3-5(18)19)10(6)15-4-14-8/h1-2,4H,3H2,(H,12,13)(H,18,19)(H2,11,14,15)

InChI Key

HKSGDALDFCEXHE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C2=NN(C3=NC=NC(=C23)N)CC(=O)O

Origin of Product

United States

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